4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine

Regioselective synthesis Nucleophilic aromatic substitution CFP

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine (CAS 1807253-81-1, MW 308.43, C5HClF3IN2) is a tri-substituted halogenated pyrimidine featuring chlorine at the 4-position, iodine at the 2-position, and a trifluoromethyl group at the 5-position. This compound belongs to the class of 5-trifluoromethyl-2,4-dihalopyrimidines, a privileged scaffold in medicinal chemistry that appears in 54% of FDA-approved small-molecule protein kinase inhibitors.

Molecular Formula C5HClF3IN2
Molecular Weight 308.43 g/mol
Cat. No. B11786281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine
Molecular FormulaC5HClF3IN2
Molecular Weight308.43 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)I)Cl)C(F)(F)F
InChIInChI=1S/C5HClF3IN2/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H
InChIKeySFCGNEWUHJLQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine (CAS 1807253-81-1): Procurement-Grade Halogenated Pyrimidine Building Block for Sequential Cross-Coupling


4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine (CAS 1807253-81-1, MW 308.43, C5HClF3IN2) is a tri-substituted halogenated pyrimidine featuring chlorine at the 4-position, iodine at the 2-position, and a trifluoromethyl group at the 5-position . This compound belongs to the class of 5-trifluoromethyl-2,4-dihalopyrimidines, a privileged scaffold in medicinal chemistry that appears in 54% of FDA-approved small-molecule protein kinase inhibitors [1]. Its differentiated halogen pattern—incorporating both a heavy, polarizable iodine and a lighter chlorine on the same electron-deficient pyrimidine core—distinguishes it from the more common symmetrical 2,4-dichloro analog and enables precisely controlled sequential functionalization strategies.

Why 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Cannot Substitute for 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine in Sequential Derivatization Workflows


The most common in-class analog, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (CFP, CAS 3932-97-6), suffers from a well-documented lack of regioselectivity: reactions with amines typically yield an almost 1:1 mixture of 2-amino and 4-amino regioisomers due to the exceptional and adverse steric/electronic influence of the 5-CF3 group [1]. This non-selective behavior necessitates chromatographic separation of difficult-to-resolve isomers, eroding isolated yields and complicating scale-up. In contrast, the target compound's chemically differentiated C2-iodo and C4-chloro substituents provide an intrinsic reactivity hierarchy (C–I oxidative addition ≫ C–Cl) that enables unambiguous, predictable sequential functionalization without reliance on Lewis acid additives, ligand-controlled selectivity, or protecting group strategies [2][3]. Procurement of the iodo-chloro compound therefore directly translates to fewer synthetic steps, higher overall yields, and reduced purification burden when constructing 2,4-differentially substituted 5-trifluoromethylpyrimidine libraries.

Quantitative Differentiation Evidence: 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine vs. Closest Analogs


Regioselectivity: Built-in Halogen Reactivity Hierarchy vs. Nearly Statistical Mixtures with Dichloro Analogs

The target compound provides a chemically differentiated halogen pair: iodine at C2 vs. chlorine at C4. In palladium-catalyzed cross-coupling, the carbon–halogen bond reactivity follows the well-established trend I > Br > Cl, with iodine classified as 'highest' and chlorine as 'moderate' relative reactivity . This intrinsic hierarchy translates to unambiguous sequential functionalization. By contrast, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (CFP) reacts with alkylamines or anilines to give an almost 1:1 mixture of 2-amino and 4-amino regioisomers due to the steric bulk of the 5-CF3 group blocking nucleophilic approach to the normally preferred C4 position [1]. The target compound eliminates this regioselectivity problem at the level of substrate design.

Regioselective synthesis Nucleophilic aromatic substitution CFP 2,4-dihalopyrimidine

Carbon–Halogen Bond Dissociation Energy Gap: Quantitative Basis for Chemoselective Oxidative Addition

The chemoselectivity advantage of the target compound is rooted in the large difference in carbon–halogen bond dissociation energies (BDEs). Typical aryl C–I BDEs are approximately 239 kJ/mol, whereas aryl C–Cl BDEs are approximately 350 kJ/mol [1][2]. This ~111 kJ/mol gap ensures that under standard Pd(0)-catalyzed cross-coupling conditions, oxidative addition occurs overwhelmingly at the C2–I bond, leaving the C4–Cl site available for a subsequent, orthogonal transformation. This energetic discrimination is absent in CFP, where both C2–Cl and C4–Cl bonds have comparable BDEs, contributing to the observed lack of selectivity.

Bond dissociation energy Oxidative addition C–I bond C–Cl bond Cross-coupling

Metalation Stability: 5-Pyrimidyllithium Stability Depends Critically on Substitution Pattern

The substitution pattern of the target compound (Cl at C4, I at C2, CF3 at C5) is compatible with stable 5-pyrimidyllithium intermediate formation. Research by Ondi demonstrated that 5-pyrimidyllithium species are fairly stable when the metal center is flanked by two electron-withdrawing substituents such as CF3 and Cl or Br, enabling high-yield carboxylation to 5-carboxylic acids. By contrast, isomers where the iodine occupies a position prone to competing halogen/metal permutation—such as 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine—afford the expected carboxylic acids in only poor yields upon treatment with butyllithium, with bipyrimidine side products emerging as a permanently menacing side reaction [1].

Organolithium Halogen/metal exchange 5-pyrimidyllithium Carboxylation Metalation

5-Trifluoromethyl Positional Advantage: Prevalence in FDA-Approved Kinase Inhibitor Pharmacophores

The 5-trifluoromethyl substitution pattern is a privileged pharmacophoric element in kinase drug discovery. Pyrimidine rings appear in 54% of all FDA-approved small-molecule protein kinase inhibitors (50 out of 93), rising to 70% among those approved since 2021 [1]. Within this class, 2,4-disubstituted-5-trifluoromethylpyrimidines are specifically claimed as kinase inhibitor scaffolds in multiple patents, including US 8,933,227 and US 9,409,921 [2][3]. The target compound, with CF3 precisely at the 5-position, maps directly onto this validated pharmacophore, whereas regioisomers with CF3 at the 2- or 4-position diverge from the established kinase inhibitor scaffold geometry.

Kinase inhibitor 5-CF3-pyrimidine FDA-approved drugs Medicinal chemistry Pharmacophore

Commercial Purity Benchmark: 98% Minimum Purity with ISO-Certified Quality Systems

The target compound is commercially available at a certified purity of ≥98% (NLT 98%) from ISO-certified suppliers, suitable for global pharmaceutical R&D and quality control applications . This purity level is consistently reported across multiple independent vendors. For procurement decisions, this specification provides a reliable quality baseline that supports reproducible synthetic outcomes, in contrast to less common regioisomers where purity specifications may vary or be less rigorously documented.

Purity specification ISO certification Quality control Procurement Building block

Optimal Application Scenarios for 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine Based on Quantitative Differentiation Evidence


Stepwise C2-then-C4 Diversification for 2,4-Diaryl/Diheteroaryl-5-(trifluoromethyl)pyrimidine Kinase Inhibitor Libraries

The target compound is ideally suited for constructing 2,4-differentially substituted 5-trifluoromethylpyrimidine libraries via sequential Pd-catalyzed cross-coupling. The C2–I bond undergoes selective Suzuki-Miyaura, Sonogashira, or Negishi coupling first, leaving the C4–Cl intact for a subsequent orthogonal coupling or SNAr amination. This two-step sequence maps directly onto the 2,4-disubstituted-5-CF3-pyrimidine pharmacophore validated across 54% of FDA-approved kinase inhibitors [1]. The alternative—using CFP—would produce an inseparable regioisomeric mixture, requiring chromatographic resolution that is often not desired in a process sequence [2].

5-Carboxy- or 5-Alkoxycarbonyl-pyrimidine Synthesis via Stable 5-Pyrimidyllithium Intermediates

For programs requiring 5-carboxylated pyrimidine intermediates, the target compound's substitution pattern (Cl and CF3 flanking the 5-position) enables formation of stable 5-pyrimidyllithium species upon deprotonation with LDA or halogen/metal exchange, leading to high yields of carboxylic acid derivatives [1]. This contrasts sharply with the 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine isomer, which yields only poor amounts of the desired acid and suffers from competing bipyrimidine formation [1]. Researchers should specifically procure the 2-iodo-4-chloro-5-CF3 regioisomer for metalation-based functionalization routes.

One-Building-Block Strategy for Medicinal Chemistry SAR Expansion Around the 5-CF3-Pyrimidine Core

The ~111 kJ/mol difference between C2–I and C4–Cl bond dissociation energies enables a single building block to serve as a divergent point for structure-activity relationship (SAR) exploration [1]. A medicinal chemistry team can procure one batch of the target compound and use orthogonal coupling conditions to independently vary the C2 and C4 substituents without cross-contamination, streamlining inventory management and reducing procurement complexity compared to maintaining separate C2- and C4-functionalized precursor stocks.

Agrochemical and Antiviral Agent Intermediate Manufacturing with Predictable Regiochemical Outcomes

Trifluoromethylpyrimidine derivatives have demonstrated significant antiviral and antifungal activities exceeding those of commercial reference agents [1]. For process chemistry applications in agrochemical or antiviral agent manufacturing, the target compound's predictable regiochemistry eliminates the need for Lewis acid additives (e.g., ZnCl2) that are otherwise required to bias selectivity in CFP-based routes, simplifying reactor operations, reducing metal waste, and improving overall process mass intensity [2].

Quote Request

Request a Quote for 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.